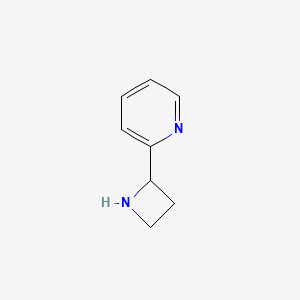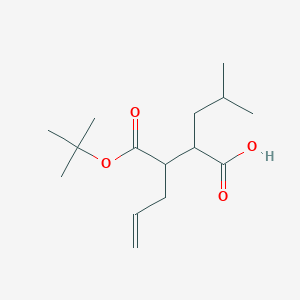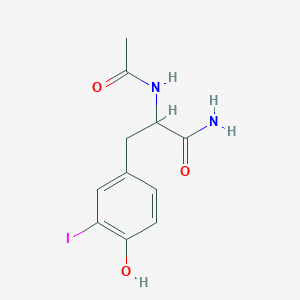
2-(Azetidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Azétidin-2-yl)pyridine est un composé hétérocyclique qui présente à la fois un cycle azétidine et un cycle pyridine. Ce composé suscite un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que bloc de construction dans la synthèse de diverses molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-(Azétidin-2-yl)pyridine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de cycloaddition [2+2], où un dérivé de pyridine réagit avec un précurseur d'azétidine dans des conditions spécifiques. Par exemple, la réaction peut impliquer l'utilisation de chlorure de chloroacétyle et d'un dérivé de pyridine en présence d'une base telle que la triéthylamine dans un solvant comme le diméthylformamide (DMF) sous reflux .
Méthodes de production industrielle : La production industrielle de la 2-(Azétidin-2-yl)pyridine peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : La 2-(Azétidin-2-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyridine, souvent facilitées par la présence de groupes attracteurs d'électrons.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits :
Oxydation : Dérivés oxydés du cycle pyridine.
Réduction : Formes réduites du cycle azétidine.
Substitution : Dérivés de pyridine substitués.
4. Applications de la recherche scientifique
La 2-(Azétidin-2-yl)pyridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques complexes.
Biologie : Investigé pour ses propriétés antimicrobiennes et antifongiques potentielles.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(Azétidin-2-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son rôle d'agent antimicrobien, il peut inhiber la synthèse des parois cellulaires bactériennes en ciblant les enzymes impliquées dans la synthèse du peptidoglycane. Le cycle azétidine est connu pour imiter la structure des antibiotiques β-lactames, interférant ainsi avec la synthèse de la paroi cellulaire bactérienne .
Composés similaires :
2-(Pyridin-2-yl)pyrimidine : Présente des activités biologiques similaires et est utilisé dans le développement de médicaments antifibrotiques.
2-(Pyridin-2-yl)pyrazine : Connu pour ses propriétés antimicrobiennes et utilisé dans la synthèse de molécules bioactives.
Unicité : La 2-(Azétidin-2-yl)pyridine est unique en raison de la présence du cycle azétidine, qui confère des activités biologiques et une réactivité chimique spécifiques. Cela en fait un composé précieux en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Applications De Recherche Scientifique
2-(Azetidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. The azetidine ring is known to mimic the structure of β-lactam antibiotics, thereby interfering with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimidine: Exhibits similar biological activities and is used in the development of antifibrotic drugs.
2-(Pyridin-2-yl)pyrazine: Known for its antimicrobial properties and used in the synthesis of bioactive molecules.
Uniqueness: 2-(Azetidin-2-yl)pyridine is unique due to the presence of the azetidine ring, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutic agents.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-(azetidin-2-yl)pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2 |
Clé InChI |
HJZDRJCJLHAPQR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)


![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)


![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)

